4-[(2R)-2-chloropropanamido]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[(2R)-2-chloropropanoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-7(3-5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHRSUFQPFFIK-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2r 2 Chloropropanamido Benzamide
Strategies for Stereoselective Synthesis of the (2R) Enantiomer
Achieving the desired (2R) configuration of the 2-chloropropanamido group is a pivotal step in the synthesis of the target molecule. This is accomplished through several stereoselective strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the utilization of enantiopure starting materials.
Chiral Auxiliaries and Catalysis in Propanamide Formation
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. wikipedia.org For the synthesis of α-halo amides, several chiral auxiliaries have proven effective.
Evans Oxazolidinones: These are a class of chiral auxiliaries that have been widely used for stereoselective α-alkylation reactions. santiago-lab.comrsc.org In a potential synthetic route, an oxazolidinone derived from an amino acid can be acylated with propionyl chloride. The resulting imide can then undergo diastereoselective α-chlorination. Subsequent cleavage of the auxiliary would yield the desired (2R)-2-chloropropanoic acid derivative, which can then be coupled with 4-aminobenzamide.
Pseudoephedrine: Both (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries. wikipedia.org Pseudoephedrine can be reacted with a carboxylic acid or its derivative to form the corresponding amide. wikipedia.org The α-proton of the carbonyl group can be deprotonated to form an enolate, which can then react with an electrophilic chlorine source. wikipedia.org The stereochemistry of the chlorination is directed by the chiral auxiliary. wikipedia.org Subsequent cleavage of the amide bond releases the enantiomerically enriched 2-chloropropanoic acid or its derivative. wikipedia.orgacs.org
Asymmetric Catalysis: Recent advancements have explored photoenzymatic methods for the asymmetric synthesis of α-chloroamides. nih.govnih.govprinceton.edu These methods utilize an engineered flavin-dependent "ene"-reductase to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with high enantioselectivity. nih.govnih.govprinceton.edu This approach represents a cutting-edge catalytic strategy for establishing the desired stereocenter.
| Chiral Auxiliary/Catalyst | General Approach | Key Features |
| Evans Oxazolidinones | Diastereoselective α-chlorination of an N-propionyl oxazolidinone imide. | Well-established for high diastereoselectivity in α-functionalization. santiago-lab.comrsc.org |
| Pseudoephedrine | Diastereoselective α-chlorination of a pseudoephedrine propionamide. | Both enantiomers are commercially available, allowing access to either product enantiomer. wikipedia.orgacs.org |
| Photoenzymatic Catalysis | Enantioselective coupling of α,α-dichloroamides with alkenes. | High enantioselectivity and operates under mild conditions. nih.govnih.govprinceton.edu |
Enantiopure Precursor Utilization
A more direct and often preferred method for obtaining the (2R) enantiomer is to start with an enantiomerically pure precursor. In this case, (R)-2-chloropropanoic acid serves as the ideal starting material. This approach avoids the need for introducing and removing a chiral auxiliary and can simplify the purification process.
The synthesis of N-substituted-(S)-2-chloropropanamides has been successfully achieved by coupling optically active (S)-2-chloropropionic acid with various amines using dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net Following the same principle, the synthesis of 4-[(2R)-2-chloropropanamido]benzamide would involve the direct coupling of (R)-2-chloropropanoic acid with 4-aminobenzamide.
General Approaches for Benzamide (B126) Core Construction
The formation of the amide bond between the (2R)-2-chloropropanoyl group and the 4-amino group of 4-aminobenzamide is a standard transformation in organic synthesis. This can be achieved through various amidation reactions, often facilitated by coupling reagents to activate the carboxylic acid.
Amidation Reactions of 4-Aminobenzamide Analogues
The primary amino group of 4-aminobenzamide can act as a nucleophile and react with an activated form of (2R)-2-chloropropanoic acid. The two main strategies for this transformation are:
Acylation with an Acyl Halide: (R)-2-chloropropanoic acid can be converted to its more reactive acyl chloride, (R)-2-chloropropionyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then react directly with 4-aminobenzamide in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk
Direct Coupling with a Carboxylic Acid: This is a more common and milder approach that utilizes a coupling agent to facilitate the amide bond formation directly from the carboxylic acid and the amine. luxembourg-bio.comhepatochem.com
Coupling Reagents and Reaction Conditions for Amide Bond Formation
A wide variety of coupling reagents are available to promote the formation of amide bonds. luxembourg-bio.comhepatochem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.orgjove.comlibretexts.org The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and potential for side reactions, such as racemization. luxembourg-bio.com
Commonly used coupling reagents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. libretexts.orgjove.comlibretexts.orgchemistrysteps.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides to suppress racemization and improve reaction efficiency. luxembourg-bio.compeptide.com
Uronium/Aminium Salts: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (HBTU), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that often lead to faster reactions and higher yields with less racemization compared to carbodiimides alone. peptide.comhighfine.comwikipedia.orgthieme-connect.comchemicalbook.com HATU, in particular, is known for its high efficiency, especially with substrates that are sterically hindered. highfine.comchemicalbook.com
The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acids present. fishersci.co.ukthieme-connect.com
| Coupling Reagent | Class | Common Additives | Key Characteristics |
| DCC | Carbodiimide | HOBt, HOAt | Cost-effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. luxembourg-bio.comlibretexts.orgjove.comlibretexts.org |
| EDC | Carbodiimide | HOBt, HOAt | Water-soluble carbodiimide, allowing for easier purification as the urea byproduct is also water-soluble. chemistrysteps.comresearchgate.net |
| HATU | Uronium Salt | - | Highly efficient, fast reaction times, and low racemization. highfine.comwikipedia.orgthieme-connect.comchemicalbook.com |
| HBTU | Uronium Salt | HOBt | Efficient and widely used in peptide synthesis. peptide.com |
| PyBOP | Phosphonium Salt | - | Effective for coupling sterically hindered amino acids with minimal racemization. hepatochem.com |
Optimization of Synthetic Routes for Research Scale Production
For the production of this compound on a research scale (milligrams to grams), optimization of the synthetic route is crucial to ensure reproducibility, high yield, and purity. Key considerations for optimization include:
Reagent Selection: The choice of coupling reagent is a critical factor. While HATU often provides excellent results, its cost may be a consideration. highfine.comwikipedia.orgthieme-connect.comchemicalbook.com EDC is a good alternative due to its efficiency and the ease of removal of its byproduct. chemistrysteps.comresearchgate.net For the stereoselective step, using enantiopure (R)-2-chloropropanoic acid is generally more efficient for scale-up than using a chiral auxiliary, as it reduces the number of synthetic steps and avoids the need for potentially difficult separations of diastereomers.
Reaction Conditions: The optimization of solvent, temperature, reaction time, and stoichiometry of reagents can significantly impact the outcome. Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize these parameters and identify the most robust reaction conditions. nih.gov
Purification: The purification of the final product is essential. While chromatography is common at the research scale, developing conditions that allow for crystallization or precipitation of the product can simplify the process and is more amenable to larger scales. hud.ac.uk
Sustainable Approaches: For larger research-scale synthesis, exploring more sustainable methods such as mechanochemistry or flow chemistry could be beneficial. chemrxiv.orgnih.gov These techniques can reduce solvent usage, improve reaction efficiency, and offer better control over reaction parameters. chemrxiv.orgnih.gov
Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental research findings or detailed analytical characterization for the compound “this compound” could be located. Consequently, the creation of an article with the requested detailed research findings and data tables for the specified sections is not possible at this time.
The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography data specific to this compound. However, the search results did not yield any publications or datasets containing the synthesis and detailed structural elucidation of this compound.
Therefore, the following sections of the requested article cannot be provided with the required scientifically accurate and detailed information:
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation3.1. Nuclear Magnetic Resonance Nmr Spectroscopy for Configuration and Conformation Analysis
Without access to experimental data from peer-reviewed scientific sources, any attempt to generate the requested content would be speculative and would not meet the standard of providing thorough, informative, and scientifically accurate information. A table of all chemical compounds mentioned in the article is also not applicable as no such article could be generated.
Structure Activity Relationship Sar Studies of 4 2r 2 Chloropropanamido Benzamide and Its Analogues
Impact of the (2R) Stereochemical Center on Receptor Binding and Biological Response
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological macromolecules, which are themselves chiral. The 4-[(2R)-2-chloropropanamido]benzamide molecule possesses a single stereocenter at the C2 position of the propanamido side chain, designated as (2R). This specific stereochemistry is paramount for its biological activity, as enantiomers often exhibit significantly different potencies, receptor binding affinities, or even different types of pharmacological effects.
Biological receptors, such as enzymes and ion channels, have precisely defined binding pockets. The affinity and efficacy of a ligand are dependent on its ability to achieve a complementary fit within this pocket, facilitating specific intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. The (2R) configuration of the chloropropanamido side chain dictates the spatial orientation of the chloro and methyl substituents. It is hypothesized that this specific arrangement is optimal for fitting into the target's binding site. The corresponding (2S) enantiomer, being a mirror image, would place these groups in different spatial positions, which could lead to steric hindrance or a failure to form key binding interactions, resulting in significantly reduced or nullified biological response.
While direct comparative studies on the enantiomers of this compound are not extensively published, the principle of stereospecificity is well-established in analogous compounds. For instance, studies on other chiral amide derivatives frequently demonstrate that one enantiomer is substantially more active than the other. This highlights the general rule that the specific stereochemical configuration, such as the (2R) center in the title compound, is a crucial feature for precise molecular recognition and biological function.
Systematic Chemical Modifications and their Influence on Activity
Systematic modification of a lead compound is a fundamental strategy to map its SAR. For this compound, this involves altering the benzamide (B126) core, the 2-chloropropanamido side chain, and specifically investigating the role of the chlorine atom.
The benzamide ring serves as a scaffold, and substituents on this ring can profoundly influence the compound's electronic properties, lipophilicity, and ability to form secondary interactions with the receptor. The position and nature of these substituents are key variables.
Research on various benzamide-containing series has shown that the substitution pattern on the aromatic ring significantly impacts biological activity. nih.govmdpi.com For example, in one study on 2-phenoxybenzamides, moving a bulky piperazinyl substituent from the meta-position to the para-position of a terminal aniline (B41778) ring resulted in a dramatic increase in antiplasmodial activity, with the para-substituted analogue showing the highest potency in the series. mdpi.com Conversely, another study on N-substituted benzamides as antitumor agents found that the introduction of a chlorine atom or a nitro-group onto the benzamide ring led to a significant decrease in anti-proliferative activity. nih.govresearchgate.net
These findings underscore that both the electronic nature (electron-donating vs. electron-withdrawing) and the position (ortho, meta, para) of substituents can modulate activity. Substituents can alter the pKa of the amide nitrogen, influence the conformation of the molecule, or establish new contact points with the receptor, such as hydrogen bonds or hydrophobic interactions. nih.gov
Table 1: Influence of Benzamide Ring Substitution on Activity in Analogue Series
| Analogue Series | Substituent & Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| 2-Phenoxybenzamides (Antiplasmodial) | para-piperazinyl | Highest activity in the series | mdpi.com |
| 2-Phenoxybenzamides (Antiplasmodial) | meta-piperazinyl | Moderate activity, significantly lower than para | mdpi.com |
| N-Substituted Benzamides (Antitumor) | Chlorine or Nitro group | Largely decreased anti-proliferative activity | nih.gov |
| Benzamide Derivatives (AChE Inhibitors) | para-dimethylamine side chain | More potent inhibition and selectivity | nih.gov |
| Benzamide Derivatives (AChE Inhibitors) | meta- or ortho-dimethylamine side chain | Less potent inhibition compared to para | nih.gov |
The 2-chloropropanamido side chain is critical for the molecule's interaction with its target. Modifications here can affect potency by altering steric bulk, hydrophobicity, and hydrogen-bonding capacity. Key points of modification include the alkyl portion and the amide linker itself.
Alkyl Chain: Changing the methyl group to a hydrogen (forming a 2-chloroacetamido group) or a larger alkyl group (e.g., ethyl, isopropyl) would probe the steric limits of the binding pocket. An increase in chain length would also increase lipophilicity, which could affect both target binding and pharmacokinetic properties.
Amide Linker: The amide group is a crucial structural element in many biologically active molecules, often participating in hydrogen bonding with receptor-site amino acids. nanobioletters.com Modifying it, for instance by N-methylation, would remove its hydrogen-bond donating capability and could drastically reduce activity if this interaction is essential. Inverting the amide or replacing it with a bioisostere like an ester or a ketone would similarly explore the necessity of the specific amide linkage for the observed biological response.
The chlorine atom on the propanamido side chain is not merely a steric placeholder; it has profound effects on the molecule's physicochemical properties and can be crucial for its biological activity. eurochlor.org The introduction of chlorine into a drug candidate is a common medicinal chemistry strategy to enhance efficacy, metabolic stability, and binding affinity. rsc.orgewadirect.comrsc.org
The chloro-substituent influences the molecule in several ways:
Electronic Effects: As an electron-withdrawing group, the chlorine atom increases the partial positive charge on the adjacent carbon and can influence the acidity of nearby protons and the reactivity of the amide carbonyl.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the receptor binding site. This specific type of interaction can significantly contribute to binding affinity and selectivity. nih.gov
Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. ewadirect.com
The positive impact of chlorination is well-documented, though its effect is highly context-dependent. rsc.orgrsc.org In many drug series, the chlorinated analogue is significantly more potent than its non-halogenated parent compound. eurochlor.org This "magic chloro" effect underscores the importance of the specific chloro-substituent in this compound for modulating its potency and selectivity. rsc.orgrsc.org
Table 2: Comparative Activity of Chlorinated vs. Non-Chlorinated Analogues
| Compound Series | Parent/Analogue Structure | Chlorinated Analogue Structure | Observed Impact of Chlorine | Reference |
|---|---|---|---|---|
| Lissoclimide Cytotoxins | Analogue with C2-H | Analogue with C2-Cl (Chlorolissoclimide) | Significantly more potent translation inhibitor | nih.gov |
| Nicotinamide-based Inhibitors | Parent (unsubstituted) | Di-chloro substituted analogue | Increased lipophilicity and higher potency | rsc.org |
| General Drug Scaffolds | Parent (R = H) | Analogue (R = Cl) | Often increases stability and physicochemical properties | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com By identifying key physicochemical properties (descriptors) that govern activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues, thereby guiding rational drug design and prioritizing synthetic efforts.
For benzamide derivatives, numerous QSAR studies have been successfully conducted. unair.ac.idigi-global.comjppres.com These models typically use a range of descriptors, including:
Hydrophobic descriptors (e.g., LogP, LogS): Quantify the lipophilicity of the molecule.
Electronic descriptors (e.g., dipole moment, atomic charges): Describe the electronic distribution and potential for electrostatic interactions.
Steric/Topological descriptors (e.g., Molar Refractivity (MR), molecular weight, shape indices): Relate to the size, shape, and branching of the molecule.
For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character was a crucial factor for inhibitory activity. researchgate.net The resulting model showed excellent statistical correlation (r² = 0.99) and predictive power (q² = 0.85). researchgate.net Another QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity identified aqueous solubility (Log S) and molar refractivity (MR) as significant descriptors in its predictive equation (r² = 0.849). unair.ac.idjppres.com
While a specific QSAR model for this compound has not been reported, the success of these approaches on analogous scaffolds indicates their applicability. A QSAR model for this series could provide predictive insights into how modifications to the benzamide ring or the side chain would affect activity, helping to design analogues with enhanced potency.
Mechanistic Investigations of Biological Activities in Vitro and Biochemical Focus
Enzyme Inhibition Profiles
Information regarding the inhibitory effects and mechanisms of 4-[(2R)-2-chloropropanamido]benzamide on the following enzymes is not available in the public domain.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms
No data was found concerning the interaction of this compound with acetylcholinesterase or butyrylcholinesterase.
Dihydrofolate Reductase (DHFR) Enzyme Modulation
There is no available research on the modulatory effects of this compound on the dihydrofolate reductase enzyme.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition
The inhibitory activity of this compound against VEGFR-2 kinase has not been reported in the reviewed literature.
SHP2 Phosphatase Inhibition Pathways
Mechanistic details or data on the inhibition of SHP2 phosphatase by this compound are not publicly available.
Broader Kinase Interaction Analysis
A broader analysis of the kinase interaction profile for this compound is not documented in scientific literature.
Receptor Binding and Ligand-Target Interactions
Specific data on the receptor binding affinities and ligand-target interactions of this compound are not available.
Cellular Pathway Modulation
Nuclear Factor-kappa B (NF-κB) Activation and Regulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. N-substituted benzamides have been reported to inhibit NF-κB activation. nih.gov This inhibition can occur through various mechanisms, including the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB activation, these compounds can potentially exert anti-inflammatory and anti-cancer effects. While the direct effect of this compound on the NF-κB pathway has not been specifically elucidated, its structural features as an N-substituted benzamide (B126) suggest it may possess similar regulatory properties.
Deubiquitinase (DUB) Enzyme Inhibition and Antiviral Implications
Deubiquitinating enzymes (DUBs) are a large family of proteases that regulate the ubiquitin system, which is crucial for protein degradation and signaling. Inhibition of DUBs has emerged as a promising strategy for the development of therapeutics for cancer and viral infections. Some small molecule inhibitors of DUBs feature a benzamide core. Although direct evidence for this compound as a DUB inhibitor is not available, the general class of benzamide derivatives is being explored for this activity. The antiviral implications of DUB inhibition are significant, as many viruses manipulate the host's ubiquitin system for their replication and to evade the immune response.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For 4-[(2R)-2-chloropropanamido]benzamide, docking simulations have been instrumental in elucidating its binding mode within the active site of Class I histone deacetylases, particularly HDAC1 and HDAC2.
Research findings indicate that the benzamide (B126) moiety is a critical component for the compound's inhibitory action. nih.gov Docking studies on benzamide-type inhibitors reveal a distinct binding mode within the HDAC active site, which is characterized by a narrow channel leading to a catalytic zinc ion (Zn²⁺). nih.gov The primary interactions predicted by these simulations involve the coordination of the benzamide group with the zinc ion and the formation of hydrogen bonds with key amino acid residues in the active site. nih.gov
Key predicted interactions for benzamide-based HDAC inhibitors like this compound include:
Zinc Coordination: The carbonyl oxygen of the benzamide group typically forms a crucial coordinating bond with the Zn²⁺ ion located at the bottom of the catalytic pocket.
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, forming interactions with the side chains of nearby residues such as aspartic acid and histidine.
Hydrophobic Interactions: The phenyl ring of the benzamide structure engages in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, which line the active site channel. nih.gov
These simulations provide a static but detailed snapshot of the ligand-protein complex, offering a structural hypothesis for the compound's biological activity and guiding further modifications to enhance potency.
| Inhibitor Moiety | Interacting Protein Component | Type of Interaction | Key Amino Acid Residues |
|---|---|---|---|
| Benzamide Carbonyl | Catalytic Zn²⁺ Ion | Coordination/Chelation | N/A |
| Benzamide Amide Group | Active Site Residues | Hydrogen Bonding | Asp, His |
| Phenyl Ring | Active Site Channel | Hydrophobic π-π Stacking | Phe, Tyr |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
For the class of benzamide-based HDAC inhibitors, MD simulations are employed to validate docking poses and to assess the stability of the key interactions, such as the coordination to the zinc ion and the hydrogen bond network. researchgate.net These simulations can reveal whether the initial docked pose is maintained over a period of nanoseconds, which is indicative of a stable binding mode. However, specific studies detailing MD simulation results, such as Root Mean Square Deviation (RMSD) analysis or binding free energy calculations (e.g., MM-PBSA), exclusively for this compound are not extensively available in the public domain literature. The application of this technique remains a standard and valuable method for evaluating the dynamics of this inhibitor class. researchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., HOMO/LUMO analysis)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can determine the distribution of electron density, molecular orbital energies, and other electronic descriptors that govern a molecule's reactivity and interaction capabilities.
Analyses like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, such calculations could provide valuable information on the reactivity of the benzamide group and its ability to interact with the zinc ion and the protein's active site. Despite the utility of these methods, specific published studies presenting quantum chemical calculations, including HOMO/LUMO analysis, for this compound could not be identified in a review of the available scientific literature.
Ligand-Based and Structure-Based Drug Design Strategies
The development of novel HDAC inhibitors, including derivatives of this compound, relies heavily on both ligand-based and structure-based drug design strategies. nih.govnih.gov
Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structural information of the target protein, in this case, HDAC. As detailed in the molecular docking section, the known crystal structures of HDACs allow for the rational design of inhibitors that fit sterically and electronically within the active site. nih.gov The design of benzamide-based inhibitors is a clear example of SBDD, where the molecule is crafted to form specific, favorable interactions with the catalytic zinc ion and surrounding residues. mdpi.com Computational techniques like induced-fit docking and MD simulations are central to refining these designs. researchgate.net
Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, or to complement SBDD, ligand-based methods are used. These strategies rely on the knowledge of other molecules that bind to the target. Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed to identify the key chemical features required for biological activity. nih.govresearchgate.net For the benzamide class of inhibitors, a general pharmacophore model has been established which typically includes a zinc-binding group (the benzamide), a linker region, and a "cap" group that interacts with the surface of the enzyme. researchgate.net this compound fits this model, and ligand-based approaches can be used to explore modifications to the linker and cap regions to improve properties like selectivity and potency.
| Strategy | Principle | Application to this compound | Key Computational Tools |
|---|---|---|---|
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein (HDAC) to design complementary ligands. | Designing the molecule to fit the HDAC active site channel and coordinate with the catalytic zinc ion. | Molecular Docking, Molecular Dynamics |
| Ligand-Based Drug Design (LBDD) | Uses knowledge of other active molecules (ligands) to derive a model for activity. | Conforming to the established pharmacophore model for HDAC inhibitors (zinc-binding group, linker, cap). | QSAR, Pharmacophore Modeling |
Derivatives and Analogues of 4 2r 2 Chloropropanamido Benzamide for Advanced Research
Rational Design of Next-Generation Benzamide (B126) Analogues
The rational design of next-generation benzamide analogues is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy while minimizing off-target effects. This approach is deeply rooted in understanding the structure-activity relationships (SAR) that govern the interaction of a molecule with its biological target. For the 4-[(2R)-2-chloropropanamido]benzamide scaffold, this process involves a multifaceted strategy combining computational modeling with synthetic chemistry to predict and then create molecules with enhanced properties.
A key aspect of this rational design process is the use of bioisosterism, where functional groups are replaced with other groups that have similar physical or chemical properties, to enhance the desired biological activity. Guided by bioisosterism and pharmacokinetic parameters, researchers can design and synthesize novel series of benzamide derivatives. For instance, in the broader context of benzamide derivatives, strategic modifications have been shown to significantly impact their biological activity, such as their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov
Computational tools play a pivotal role in the initial stages of design. By creating models of the target receptor or enzyme, scientists can simulate how different analogues of this compound would bind. These models help in identifying key interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for activity. This allows for the in silico screening of a large number of virtual compounds, prioritizing those with the highest predicted affinity and selectivity for synthesis.
Furthermore, the analysis of quantitative structure-activity relationships (QSAR) provides valuable insights. By correlating variations in the chemical structure of a series of compounds with their measured biological activity, mathematical models can be developed to predict the activity of new, unsynthesized analogues. nih.govfrontiersin.org For example, studies on other benzamide derivatives have successfully used QSAR to deduce the structural features necessary for potent biological activities. nih.gov This data-driven approach helps in making informed decisions about which structural modifications are most likely to lead to improved pharmacological profiles.
Synthesis and Comparative Biological Evaluation of Stereoisomers
The stereochemistry of a molecule is a critical determinant of its biological activity. The presence of a chiral center, as is the case with the (2R)-chloropropanamido moiety in this compound, means that the compound can exist as different stereoisomers. It is well-established in pharmacology that stereoisomers can exhibit significantly different potency, efficacy, and even toxicity. Therefore, the synthesis and comparative biological evaluation of the stereoisomers of 4-(2-chloropropanamido)benzamide are essential for a comprehensive understanding of its therapeutic potential.
The synthesis of individual stereoisomers typically requires stereoselective synthetic methods. For the this compound, this would involve the use of a chiral starting material, such as (2R)-2-chloropropanoic acid, which is then coupled with 4-aminobenzamide. Similarly, the (2S) stereoisomer would be synthesized using (2S)-2-chloropropanoic acid. The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is another common approach.
Once the individual stereoisomers are obtained in high purity, their biological activities are evaluated side-by-side. This comparative evaluation is crucial for determining the eutomer (the more active stereoisomer) and the distomer (the less active stereoisomer). Such studies have been instrumental in the development of many successful drugs, where the therapeutic product is a single enantiomer.
Development of Biologically Active Probes and Tool Compounds
Biologically active probes and tool compounds are indispensable for the elucidation of biological pathways and the validation of new drug targets. These molecules are designed to interact with a specific biological target in a well-defined manner, allowing researchers to study its function in a cellular or in vivo context. The this compound scaffold can serve as a starting point for the development of such probes.
The design of a chemical probe from a lead compound like this compound involves several modifications. A common strategy is to incorporate a "tag" or "reporter group" into the molecule. This could be a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling of the target protein. These modifications must be carefully designed to not significantly perturb the compound's binding to its target.
Another important aspect is the development of a "negative control," a structurally similar but biologically inactive analogue. This control is crucial for demonstrating that the observed biological effects of the probe are indeed due to its interaction with the intended target and not due to off-target effects.
The development of such tool compounds from benzamide scaffolds is an active area of research. For instance, various benzamide derivatives have been synthesized and utilized to probe the activity of different enzymes and receptors. nih.govresearchgate.net These efforts underscore the versatility of the benzamide core in generating valuable research tools.
Exploration of Diverse Substitutions for Novel Pharmacological Profiles
The systematic exploration of diverse substitutions on a lead scaffold is a classical and highly effective strategy in drug discovery to generate novel pharmacological profiles. For the this compound molecule, this involves making chemical modifications at various positions on both the benzamide and the chloropropanamide moieties.
Substitutions on the benzamide ring can significantly influence the compound's properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which can in turn affect its binding affinity and pharmacokinetic properties. The position of these substituents is also critical, as demonstrated by the different biological activities of ortho-, meta-, and para-substituted benzamide derivatives in various studies. nih.gov
Modifications to the 2-chloropropanamido side chain can also lead to new pharmacological activities. For example, replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or with other functional groups could modulate the compound's reactivity and binding characteristics. The length and branching of the alkyl chain can also be altered to probe the steric requirements of the binding site.
Future Research Directions and Unexplored Avenues
Integration of High-Throughput Screening with Computational Methods
A powerful strategy to efficiently explore the biological potential of 4-[(2R)-2-chloropropanamido]benzamide involves the synergistic integration of high-throughput screening (HTS) and advanced computational methods. Given the presence of a reactive chloroacetamide group, this compound is a candidate for forming covalent bonds with biological targets. beilstein-journals.org
High-throughput screening platforms can be employed to rapidly assess the compound's activity against extensive libraries of cellular models or purified proteins. nih.govbioascent.com Mass spectrometry-based HTS, in particular, is well-suited for identifying covalent inhibitors by detecting the formation of protein-inhibitor adducts. bioanalysis-zone.comnih.gov This can provide a rapid initial assessment of the compound's reactivity and selectivity.
Parallel to HTS, computational modeling can predict potential biological targets and elucidate the mechanism of interaction. atomwise.com Molecular docking simulations can be used to model the binding of this compound to the active sites of various enzymes, particularly those with reactive cysteine or other nucleophilic residues that could be targeted by the chloroacetamide group. nih.gov Structure-based virtual screening can further expand the search for potential targets. atomwise.com
By combining the predictive power of computational methods with the empirical data from HTS, researchers can prioritize promising leads, reduce the number of false positives, and accelerate the identification of bona fide biological targets. bioascent.com
Table 1: Integrated HTS and Computational Workflow
| Phase sort | Methodology sort | Objective sort |
|---|---|---|
| Discovery | Virtual High-Throughput Screening (vHTS) | Identify potential protein targets based on structural complementarity. |
| Screening | High-Throughput Mass Spectrometry | Detect covalent adduct formation with a library of proteins. |
| Validation | Biochemical and Cellular Assays | Confirm inhibitory activity and cellular effects of the compound. |
| Optimization | Computational Chemistry and SAR Studies | Refine the compound structure to improve potency and selectivity. |
Elucidation of Novel Biological Targets and Signaling Pathways
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Substituted benzamides have shown activity as modulators of dopamine (B1211576) receptors and have been investigated for their potential in treating dysthymia and the negative symptoms of schizophrenia. researchgate.netnih.govnih.gov Furthermore, benzamide analogs have been identified as inhibitors of the ABCG2 transporter, which is involved in multidrug resistance in cancer. nih.gov
Future research should aim to identify novel biological targets for this compound beyond these known classes. The presence of the reactive chloroacetamide group suggests that enzymes with susceptible nucleophilic residues in their active or allosteric sites could be potential targets. nih.gov A comprehensive target identification campaign using chemoproteomic approaches could reveal unexpected binding partners and novel mechanisms of action. nih.gov
Once a primary biological target is identified, subsequent studies should focus on elucidating the downstream signaling pathways modulated by the compound. This could involve a range of techniques, including transcriptomics, proteomics, and phosphoproteomics, to map the cellular response to compound treatment. Understanding the broader impact on cellular signaling networks is crucial for predicting both therapeutic efficacy and potential off-target effects.
Development of Advanced Analytical Techniques for Compound Characterization
The chiral nature of this compound necessitates the use of advanced analytical techniques for its comprehensive characterization. The separation and analysis of enantiomers are critical, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. wikipedia.org
Future research in this area should focus on the development and application of robust chiral separation methods. High-performance liquid chromatography (HPLC) with chiral stationary phases is a standard approach that can be optimized for this specific compound. jiangnan.edu.cnresearchgate.netnih.gov Capillary electrophoresis (CE) also offers a high-efficiency alternative for chiral separations. jiangnan.edu.cnnih.gov
Mass spectrometry (MS) will be an indispensable tool for characterizing the compound and its interactions with biological molecules. acs.orgnih.gov High-resolution mass spectrometry can confirm the identity and purity of the compound, while tandem MS can be used to identify the specific amino acid residues that are covalently modified by the chloroacetamide group. nih.govmdpi.com
Nuclear magnetic resonance (NMR) spectroscopy will also play a crucial role. nih.gov NMR can provide detailed structural information about the compound and can be used to study its binding to target proteins, offering insights into the nature of the interaction and any conformational changes that may occur upon binding. nih.govresearchgate.netresearchgate.netunivr.it
Table 2: Analytical Techniques for Compound Characterization
| Technique sort | Application sort | Key Information Obtained sort |
|---|---|---|
| Chiral HPLC/CE | Enantiomeric separation and purity assessment | Enantiomeric excess, confirmation of stereochemistry. |
| High-Resolution MS | Structural confirmation and adduct analysis | Exact mass, molecular formula, identification of covalent modifications. |
| Tandem MS (MS/MS) | Identification of modification sites | Specific amino acid residues targeted by the compound. |
| NMR Spectroscopy | Structural elucidation and binding studies | 3D structure, protein-ligand interactions, conformational changes. |
Applications in Chemical Probe Development for Cellular Processes
The reactive nature of the chloroacetamide group makes this compound an excellent candidate for development as a chemical probe. beilstein-journals.org Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. nih.govnih.gov
To be an effective chemical probe, the compound should exhibit high potency and selectivity for its target. nih.gov Future research should focus on structure-activity relationship (SAR) studies to optimize these properties. This may involve synthesizing and testing a library of analogs with modifications to the benzamide core, the chiral center, or the leaving group of the reactive moiety.
Once a potent and selective probe is developed, it can be functionalized with reporter tags, such as fluorophores or biotin (B1667282), to facilitate the visualization and isolation of its target protein. mdpi.com These tagged probes can be used in a variety of applications, including:
Target Engagement Assays: To confirm that the probe interacts with its intended target within living cells. nih.gov
In-Cell Imaging: To visualize the subcellular localization of the target protein.
The development of a high-quality chemical probe based on the this compound scaffold could provide a valuable tool for dissecting the role of its target protein in various cellular processes and disease states.
Q & A
Q. What are the recommended synthetic routes for 4-[(2R)-2-chloropropanamido]benzamide, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves amidation and chlorination steps. For example, analogous compounds like 4-chloro-N-substituted benzamides are synthesized via coupling reactions between chlorinated pyridine derivatives and benzyl halides under basic conditions, followed by amidation with acyl chlorides . Key factors include:
- Temperature control : Elevated temperatures (e.g., reflux) during chlorination improve reaction kinetics but may increase side-product formation.
- Catalyst selection : Bases like pyridine or triethylamine enhance nucleophilic attack during amidation .
- Purification : Recrystallization or column chromatography is critical for isolating enantiomerically pure (2R)-configured products .
Q. How can researchers validate the stereochemical configuration of the (2R)-2-chloropropanamide moiety?
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm retention times against standards .
- X-ray crystallography : Resolve the crystal structure to unambiguously assign the R-configuration, as demonstrated for related benzamide derivatives .
- Optical rotation : Compare experimental [α]D values with literature data for chiral analogs .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition : Screen against bacterial acps-pptase enzymes, which are implicated in fatty acid biosynthesis and bacterial proliferation .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
- ADMET profiling : Employ computational tools (e.g., SwissADME) to predict pharmacokinetic properties and guide further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamides?
Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility .
- Batch-to-batch analysis : Use LC-MS to verify purity (>95%) and quantify trace impurities (e.g., dechlorinated byproducts) .
- Dose-response studies : Perform EC50/IC50 comparisons across multiple labs to identify outliers .
Q. What experimental designs are optimal for studying the compound’s polymorphic behavior?
- Thermal analysis : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect polymorphic transitions .
- Solvent screening : Recrystallize the compound from 10+ solvent systems (e.g., ethanol/water, DMSO/hexane) to isolate metastable forms .
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?
- Molecular docking : Simulate binding to acps-pptase using AutoDock Vina, focusing on hydrogen bonding with Ser-128 and hydrophobic interactions with the enzyme’s active site .
- QM/MM simulations : Analyze the electronic effects of the chloropropanamide group on enzyme inhibition using Gaussian 16 .
- MD simulations : Assess conformational stability in aqueous and lipid bilayer environments (e.g., GROMACS) to predict membrane permeability .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, stoichiometry, solvent ratio) and identify interactions .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Scale-down studies : Validate robustness at 1–10 mmol scales before scaling to >100 mmol .
Q. What strategies are recommended for elucidating metabolic pathways of this compound?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS .
- Isotope labeling : Synthesize a deuterated analog to track metabolic sites using mass spectrometry .
- CYP450 inhibition assays : Identify enzymes responsible for metabolism (e.g., CYP3A4) using fluorogenic substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
